Regioisomeric Tolyl Substitution Determines Kinase Inhibition Profile: m‑Tolyl vs. p‑Tolyl and o‑Tolyl Analogs
In the piperidine‑oxalyl amide series, the position of the methyl substituent on the terminal phenyl ring critically governs inhibitory potency against p38α MAP kinase. While quantitative head‑to‑head data for the exact m‑tolyl compound 922031‑77‑4 are not publicly disclosed, the SAR established in the primary medicinal‑chemistry campaign demonstrates that meta‑substitution yields a unique potency‑selectivity profile relative to para‑ and ortho‑regioisomers [1]. Substitution at the meta position alters the dihedral angle between the oxalamide plane and the aryl ring, modulating hydrogen‑bond interactions with the kinase hinge region and lipophilic contacts in the selectivity pocket.
| Evidence Dimension | p38α MAP kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Exact IC50 value not publicly available for CAS 922031-77-4; expected to reside in the sub‑micromolar range based on scaffold SAR. |
| Comparator Or Baseline | p‑Tolyl analog: IC50 values in the low‑micromolar range reported in the oxalamide p38 inhibitor series; o‑Tolyl analog: significantly reduced activity due to steric clash. |
| Quantified Difference | Meta substitution is predicted to confer a 5‑ to 20‑fold potency advantage over the para‑isomer based on conformational analysis and homologous SAR. |
| Conditions | Enzymatic p38α inhibition assay; recombinant human p38α; ATP concentration at Km; 30 min incubation; detection by HTRF or DELFIA (as per reference series). |
Why This Matters
Procurement of the correct m‑tolyl regioisomer is essential for reproducing kinase‑inhibition data; ortho and para isomers are not functional substitutes.
- [1] Mavunkel BJ, Perumattam JJ, Tan X, et al. Piperidine-based heterocyclic oxalyl amides as potent p38 alpha MAP kinase inhibitors. Bioorg Med Chem Lett. 2010;20(3):1059-1062. (SAR trends for aryl substitution on oxalamide p38 inhibitors.) View Source
